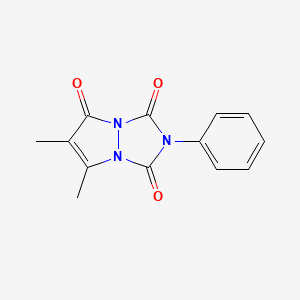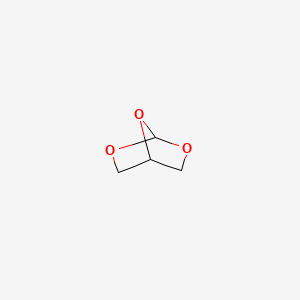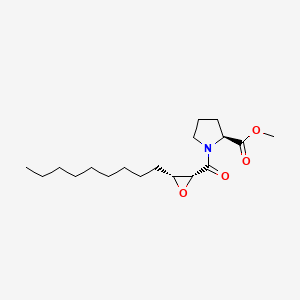
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester: is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester typically involves the following steps:
Epoxidation: The dodecenoyl chain is subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide group.
Coupling Reaction: The epoxydodecenoyl intermediate is then coupled with L-proline methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The epoxide group can undergo oxidation to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted epoxides and other derivatives.
Applications De Recherche Scientifique
Chemistry: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mécanisme D'action
The mechanism of action of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- N-((2R-cis)-Epoxyoctadecenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxyeicosenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxydodecenoyl)-L-alanine methyl ester
Comparison: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is unique due to its specific combination of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the proline methyl ester moiety can enhance the compound’s stability and bioavailability compared to other epoxide-containing esters.
Propriétés
Numéro CAS |
123889-00-9 |
|---|---|
Formule moléculaire |
C18H31NO4 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2R,3R)-3-nonyloxirane-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H31NO4/c1-3-4-5-6-7-8-9-12-15-16(23-15)17(20)19-13-10-11-14(19)18(21)22-2/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m0/s1 |
Clé InChI |
YPUIRIMNIUMKHL-ARFHVFGLSA-N |
SMILES isomérique |
CCCCCCCCC[C@@H]1[C@@H](O1)C(=O)N2CCC[C@H]2C(=O)OC |
SMILES canonique |
CCCCCCCCCC1C(O1)C(=O)N2CCCC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



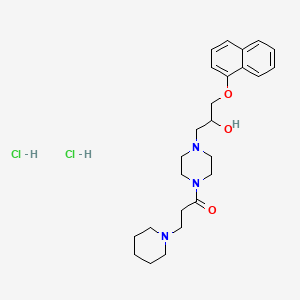





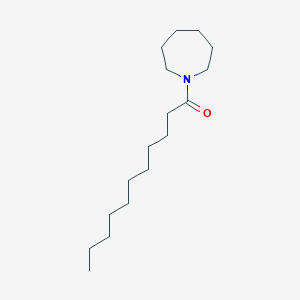
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
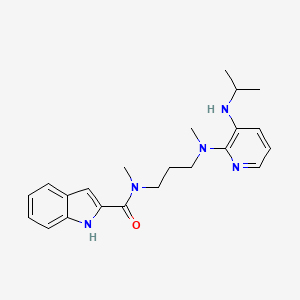
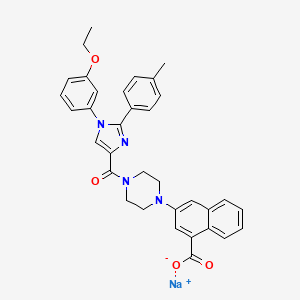
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
